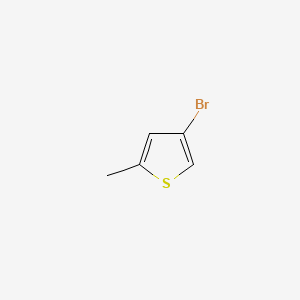

4-Bromo-2-methylthiophene

Descripción

Contextualization within Halogenated Thiophene (B33073) Chemistry

4-Bromo-2-methylthiophene is a heterocyclic compound belonging to the family of halogenated thiophenes. georganics.sk Thiophene, an aromatic five-membered ring containing a sulfur atom, exhibits reactivity that in many ways resembles that of benzene (B151609). wikipedia.org The introduction of a halogen, in this case, bromine, and a methyl group onto the thiophene ring significantly influences its chemical properties and reactivity. quinoline-thiophene.com

Halogenation of thiophenes occurs readily, and the position of the halogen atom is crucial in determining the subsequent reactivity of the molecule. iust.ac.ir In this compound, the bromine atom at the 4-position and the methyl group at the 2-position create a specific substitution pattern that directs further functionalization. The presence of the bromine atom, a good leaving group, makes this position susceptible to various coupling reactions, while the methyl group can influence the electronic properties of the thiophene ring. quinoline-thiophene.comchemimpex.com The study of halogenated thiophenes is a significant area of research due to their utility as versatile building blocks in organic synthesis. nih.gov

Significance of Functionalized Thiophenes in Contemporary Chemical Synthesis

Functionalized thiophenes are a critical class of compounds in modern chemistry due to their wide-ranging applications. nih.govtandfonline.com They are key components in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com The thiophene nucleus is a common structural motif in many biologically active molecules and serves as an isosteric replacement for the phenyl group in medicinal chemistry. tandfonline.com

In the realm of materials science, thiophene-containing polymers are at the forefront of research into conductive polymers and organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comxdbiochems.com The ability to introduce various functional groups onto the thiophene ring allows for the fine-tuning of the electronic and physical properties of these materials. chemimpex.com The synthesis of highly functionalized thiophenes through methods like cross-coupling reactions and cyclization of functionalized alkynes is an active area of investigation. nih.govrsc.orgresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its distinct structure, featuring both a reactive bromine atom and a methyl group, allows for a variety of chemical transformations. quinoline-thiophene.comchemimpex.com

Key research trajectories include:

Organic Synthesis: It serves as a fundamental building block for constructing a diverse array of organic compounds. chemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Medicinal Chemistry: The compound is utilized as a precursor in the synthesis of potential pharmaceutical agents. smolecule.com The thiophene scaffold is a known pharmacophore, and modifications starting from this compound can lead to novel drug candidates.

Materials Science: Researchers are exploring its use in the creation of novel organic electronic materials. chemimpex.comchemimpex.com By incorporating this unit into larger conjugated systems, scientists aim to develop new conductive polymers and materials for applications in electronics. chemimpex.comxdbiochems.com

Agrochemicals: There is interest in its application for developing new pesticides and herbicides. chemimpex.comchemimpex.com The ability to modify its structure allows for the creation of compounds with specific biological activities. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29421-92-9 | chemimpex.com |

| Molecular Formula | C5H5BrS | chemimpex.com |

| Molecular Weight | 177.06 g/mol | chemimpex.com |

| Appearance | Colorless to light yellow or light orange clear liquid | chemimpex.com |

| Boiling Point | 74-76 °C at 20 mmHg | chemicalbook.com |

| Density | 1.581 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.5740 | chemicalbook.com |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and dichloromethane; low solubility in water. | quinoline-thiophene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMUSXPGSSMPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348582 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-92-9 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Methylthiophene

Established Synthetic Pathways to 4-Bromo-2-methylthiophene

The synthesis of this compound is primarily achieved through the direct functionalization of its parent precursor, 2-methylthiophene (B1210033). The key challenge lies in controlling the regioselectivity of the bromination reaction to ensure the bromine atom is introduced at the desired C4 position of the thiophene (B33073) ring.

Precursor-based Synthesis Approaches

The most common precursor for synthesizing this compound is 2-methylthiophene. The direct bromination of this starting material is the principal strategy, where the choice of brominating agent and reaction conditions dictates the isomeric purity and yield of the final product. While other substituted thiophenes can theoretically be converted to the target molecule, routes starting from 2-methylthiophene are the most established.

Regioselective Bromination Techniques

Achieving regioselectivity is critical in the synthesis of substituted thiophenes, as different positions on the ring exhibit varying levels of reactivity. While electrophilic bromination of 2-methylthiophene can lead to a mixture of isomers, specific methods have been developed to favor the formation of the 4-bromo derivative.

One effective method involves the use of a hypervalent iodine reagent. Research has shown that treating 2-methylthiophene with phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of trimethylsilyl (B98337) bromide (TMSBr) results in the regioselective formation of this compound in high yield. csic.es This approach represents a significant advancement over less selective methods that might yield other isomers, such as 3,5-dibromo-2-methylthiophene (B1345596) when using liquid bromine sioc-journal.cn or involve bromination of the methyl group when using N-Bromosuccinimide (NBS) under certain conditions. nih.govresearchgate.net

Table 1: Regioselective Synthesis of this compound

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylthiophene | PIFA / TMSBr | This compound | 86% | csic.es |

Novel and Green Synthesis Protocols for this compound

The development of environmentally benign chemical processes is a major focus in modern chemistry. For thiophene derivatives, this includes the use of less hazardous solvents and reagents. While specific green synthesis protocols exclusively for this compound are not extensively detailed in current literature, trends in the synthesis of related heterocyclic compounds point towards greener approaches. These include performing reactions in aqueous media and utilizing novel catalysts. For instance, palladium-catalyzed cross-coupling reactions, a common derivatization method for bromo-thiophenes, are often performed in mixed aqueous-organic systems, which reduces the reliance on purely organic solvents. mdpi.com Furthermore, the exploration of unconventional reaction media, such as aqueous citrus extracts for the synthesis of other heterocyclic systems like pyrazoline carbothioamides, showcases the innovative strategies being developed to make heterocyclic chemistry more sustainable. researchgate.net

Derivatization Strategies for this compound Analogues

The synthetic utility of this compound lies in its capacity to be transformed into a wide array of more complex molecules. The bromine atom acts as a versatile functional handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Two primary strategies for its derivatization are metal-halogen exchange followed by electrophilic quench and palladium-catalyzed cross-coupling reactions.

Lithiation: this compound can be treated with a strong base like n-butyllithium (n-BuLi) at low temperatures to replace the bromine atom with lithium. This organolithium intermediate can then react with various electrophiles. For example, quenching with dimethylcarbamic chloride yields the corresponding N,N-dimethylamide derivative. researchgate.net

Suzuki-Miyaura Cross-Coupling: This is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, this compound is reacted with an organoboron compound (like an aryl boronic acid) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netmdpi.comd-nb.info This strategy is fundamental for synthesizing functionalized thiophenes used in the development of materials for organic electronics. chemimpex.com

Table 2: Examples of Derivatization Strategies for this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|

Advanced Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylthiophene

Cross-Coupling Reactions Involving 4-Bromo-2-methylthiophene

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is a valuable substrate for these transformations. eie.gr These reactions, typically catalyzed by transition metals, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecules. eie.gr

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. d-nb.info In the context of this compound, this reaction typically involves its coupling with various boronic acids in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium phosphate (B84403) (K₃PO₄) as the base, yields both monosubstituted and bisubstituted products. nih.govmdpi.com This highlights the ability to selectively target different bromine atoms within a molecule. mdpi.com

The choice of catalyst and ligands is crucial for the success of these reactions. While Pd(PPh₃)₄ is a common catalyst, other systems have been explored to improve yields and substrate scope. jcu.edu.au For example, the use of tris[tri(2-thienyl)phosphine]palladium(0) has been shown to give higher yields in the synthesis of some thiophene-based materials compared to the traditional Pd(PPh₃)₄. jcu.edu.au

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactants | Catalyst | Base | Product(s) | Yield(s) | Reference(s) |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted and bisubstituted products | 33-46% | nih.govmdpi.com |

| 2-bromo-3-methylthiophene, tris(4-(4,4,5,5-tetramethyl- nih.govresearchgate.netdioxaborolane)phenyl)amine | Not specified | Not specified | tris[p-(3-methyl-2-thienyl)phenyl]amine | 94% | jcu.edu.au |

| 2-bromo-5-(bromomethyl)thiophene, various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2-(bromomethyl)-5-aryl-thiophenes | 25-76% | d-nb.info |

This table presents a selection of Suzuki-Miyaura coupling reactions involving brominated thiophene (B33073) derivatives to illustrate the scope and efficiency of this methodology.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods are also applicable to this compound and its derivatives. These include the Kumada, Stille, and direct arylation reactions. jcu.edu.au

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. jcu.edu.au It is a powerful method for forming alkyl-aryl or aryl-aryl bonds and has been extensively used in the synthesis of thiophene-based materials. jcu.edu.au

Stille Coupling: The Stille coupling utilizes organotin compounds and is known for providing high yields, though the toxicity of the tin reagents is a significant drawback.

Direct Arylation: This newer methodology involves the palladium-catalyzed reaction of a C-H bond with an aryl halide, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. rsc.org

In a manganese-catalyzed electrooxidative C-H/P-H cross-coupling, this compound has been shown to react with diphenyl phosphine (B1218219) oxides to give good yields of the corresponding phosphorylated product. sci-hub.se

Regiochemical Control and Substrate Scope in Cross-Coupling of this compound

Regiochemical control is a critical aspect of cross-coupling reactions involving substrates with multiple reactive sites. In molecules containing both an aryl bromide and a thiophenyl bromide, the aryl bromide is generally more reactive towards oxidative addition to the palladium catalyst, allowing for selective substitution. mdpi.comjcu.edu.au

The substrate scope for cross-coupling reactions of brominated thiophenes is broad, accommodating a variety of functional groups on the coupling partner. Both electron-donating and electron-withdrawing groups on the aryl boronic acid are generally well-tolerated in Suzuki-Miyaura couplings, although electron-withdrawing groups can sometimes lead to improved yields. The reaction conditions can be tuned to favor the desired product; for instance, the choice of base and solvent can significantly impact the outcome. jcu.edu.au

Electrophilic Aromatic Substitution Reactions of this compound

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The methyl group, being an electron-donating group, activates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the positions ortho and para to it. quinoline-thiophene.com Conversely, the bromine atom is an electron-withdrawing group via induction, which deactivates the ring. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions. quinoline-thiophene.com

Bromination of 2-methylthiophene (B1210033) with reagents like N-bromosuccinimide (NBS) typically occurs at the 5-position. smolecule.comresearchgate.net However, direct bromination of 2-methylthiophene can lead to this compound. quinoline-thiophene.com Further electrophilic substitution on this compound, such as carboxylation, can be directed to the remaining vacant positions on the ring. a2bchem.comcymitquimica.com For example, 4-bromo-3-methyl-2-thiophenecarboxylic acid can be synthesized from 3-methylthiophene (B123197) via bromination at the 4-position followed by carboxylation at the 2-position. a2bchem.comcymitquimica.com

Nucleophilic Substitution Processes on this compound

The bromine atom at the 4-position of the thiophene ring can undergo nucleophilic substitution, although this is generally less facile than on electron-deficient aromatic systems. The electron-withdrawing nature of the bromine atom induces a partial positive charge at the carbon to which it is attached, making it susceptible to attack by nucleophiles. This allows for the introduction of various functional groups by replacing the bromine atom. quinoline-thiophene.com

One common strategy to facilitate nucleophilic substitution is through a lithium-halogen exchange reaction. Treating this compound with a strong base like n-butyllithium at low temperatures generates a highly reactive lithiated intermediate. researchgate.net This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions on the this compound scaffold allow for the synthesis of a diverse range of derivatives. The bromine atom itself is a versatile functional group that can be converted into other groups through cross-coupling or substitution reactions. smolecule.com

For example, the bromine can be transformed into a boronic ester group. A procedure for this involves reacting this compound with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) in the presence of a palladium catalyst and a base. This boronic ester can then participate in subsequent Suzuki-Miyaura coupling reactions.

The methyl group can also be functionalized. For instance, visible-light-induced radical processes can be used to brominate the methyl group, leading to the formation of 4-(bromomethyl)thiophene derivatives. researchgate.net These bromomethylated compounds are valuable intermediates for further synthetic transformations. smolecule.com

Detailed Mechanistic Studies of this compound Transformations

The reactivity of this compound is characterized by several key transformations that allow for its elaboration into more complex molecular architectures. Detailed mechanistic studies, often combining experimental observations with computational modeling, have provided significant insights into the pathways governing these reactions. The primary transformations include palladium-catalyzed cross-coupling reactions and lithiation-mediated substitutions, each proceeding through distinct mechanistic steps.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. In the context of this compound, this reaction is pivotal for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, as it applies to this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Catalytic Cycle of the Suzuki-Miyaura Coupling of this compound:

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and base.

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) intermediate, which results in the formation of the new C-C bond and the desired coupled product. This step also regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Research on the Suzuki coupling of substituted bromothiophenes has highlighted several factors that influence the reaction's efficiency and regioselectivity. For instance, in substrates containing multiple bromine atoms, the reactivity can differ. In a study involving (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromine on the aniline (B41778) ring was found to be more reactive than the one on the thiophene ring. mdpi.com This selectivity is attributed to the different electronic environments of the C-Br bonds. Furthermore, steric hindrance can play a significant role. The use of ortho-substituted arylboronic acids has been shown to result in lower yields, likely due to steric impediment during the transmetalation step. mdpi.com

Table 1: Selected Conditions and Yields for Suzuki-Miyaura Coupling of this compound Derivatives

| Product | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| (E)-N-((4-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 44 |

| (E)-N-((4-(4-chlorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline | 4-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 51 |

| Monosubstituted imines | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 33-40 |

| Disubstituted imines | Various arylboronic acids (2 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 31-46 |

Data sourced from a study on a closely related derivative, (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, illustrating the general conditions and yield ranges for Suzuki couplings on such systems. mdpi.com

Lithiation and Subsequent Electrophilic Quench

The generation of organolithium species from this compound via halogen-metal exchange provides a powerful tool for introducing a wide range of functional groups. This transformation is typically achieved by treating the bromo-thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.

The mechanism of this reaction involves a nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of the corresponding thienyllithium intermediate and an alkyl bromide. The position of lithiation is dictated by the initial position of the bromine atom.

Once the 4-lithio-2-methylthiophene intermediate is formed, it can be reacted with a variety of electrophiles to install new functional groups. The versatility of this approach is a key aspect of the synthetic chemistry of this compound.

Table 2: Electrophilic Quenching of Lithiated Thiophenes

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Halogen sources (e.g., I₂, Br₂) | Halogen |

| Alkyl halides | Alkyl |

Computational studies on the lithiation of bromothiophenes have provided a deeper understanding of the reaction mechanism. Density Functional Theory (DFT) calculations on the halogen dance reaction of bromothiophenes suggest that the lithium-halogen exchange can proceed through an SN2-type transition state. researchgate.netwhiterose.ac.uk The thermodynamic driving force of the reaction and kinetic factors, such as temperature, play a crucial role in controlling the reaction pathway. researchgate.net

Other Mechanistically Significant Transformations

While Suzuki-Miyaura coupling and lithiation are the most extensively studied transformations, other reactions also provide mechanistic insights into the reactivity of this compound.

Stille Coupling: Similar to the Suzuki-Miyaura reaction, the Stille coupling involves a palladium-catalyzed cross-coupling, but with an organostannane reagent. The catalytic cycle is analogous, involving oxidative addition, transmetalation, and reductive elimination. The Stille coupling can sometimes offer advantages in terms of substrate scope and reaction conditions, though the toxicity of organotin compounds is a significant drawback.

Direct C-H Arylation: More recent developments in cross-coupling chemistry have focused on direct C-H arylation, which circumvents the need for pre-functionalized organometallic reagents. Mechanistic studies on the direct arylation of 2-substituted thiophenes have suggested that the reaction can proceed via a carbopalladation pathway rather than an electrophilic palladation mechanism. wiley.com High-level DFT calculations have been instrumental in elucidating these pathways. wiley.com

Applications of 4 Bromo 2 Methylthiophene in Complex Organic Synthesis

Role as a Versatile Building Block for Diverse Organic Scaffolds

4-Bromo-2-methylthiophene is widely recognized as a crucial building block in synthetic organic chemistry. chemimpex.comchemimpex.com The presence of the bromine atom at the 4-position significantly enhances the compound's reactivity, rendering it an ideal starting point for the synthesis of more complex molecular architectures. chemimpex.com This reactivity allows for its incorporation into a multitude of organic frameworks, serving as a foundational unit for creating larger, more intricate structures.

The compound's utility spans several key industrial and research areas. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the thiophene (B33073) moiety is a common feature in many biologically active molecules. chemimpex.comchemimpex.com Furthermore, its structural attributes make it an essential component in materials science for the creation of conductive polymers and other advanced materials used in electronic devices like organic light-emitting diodes (OLEDs). chemimpex.com

Synthesis of Highly Functionalized Thiophene Derivatives

The strategic placement of the bromine atom on the thiophene ring allows for a variety of chemical transformations, enabling the synthesis of highly functionalized derivatives. This is primarily achieved through metal-catalyzed cross-coupling reactions and lithiation, which allow for the precise installation of new functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is a prime site for palladium-catalyzed reactions, which are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation: Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are extensively used to append new aryl, vinyl, or alkynyl groups to the thiophene core. wikipedia.orgorganic-chemistry.org In a Suzuki-Miyaura coupling, for instance, this compound reacts with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.gov Direct arylation techniques have also emerged as powerful, greener alternatives for creating these linkages. beilstein-journals.org

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for creating carbon-nitrogen bonds. This reaction allows for the coupling of this compound with various amines, a critical step in the synthesis of many pharmaceutical compounds. purdue.edujcu.edu.au The success of these transformations often depends on the careful selection of the palladium catalyst, the supporting ligand, and the reaction conditions. mdpi.com

Lithiation-Electrophile Quenching: An alternative strategy for functionalization involves a lithium-halogen exchange. Treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in the replacement of the bromine atom with lithium. This generates a potent nucleophilic intermediate which can then react with a wide range of electrophiles (like aldehydes, ketones, or alkyl halides) to introduce new functional groups onto the thiophene ring.

Table 1: Key Functionalization Reactions of this compound

| Reaction Type | Reagents & Catalysts | Bond Formed | Purpose | Citations |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(sp²)–C(sp²) | Arylation/Vinylation | nih.govnih.gov |

| Sonogashira Coupling | Terminal Alkynes, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | C(sp²)–C(sp) | Alkynylation | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd Catalyst, Bulky Phosphine (B1218219) Ligand, Base (e.g., NaOtBu) | C(sp²)–N | Amination | purdue.edujcu.edu.au |

| Lithium-Halogen Exchange | n-Butyllithium, followed by an electrophile (E+) | C(sp²)–E | General Functionalization |

Intermediate in the Preparation of Advanced Organic Molecules

The functionalized thiophenes derived from this compound serve as crucial intermediates in the synthesis of a variety of advanced organic molecules. Its applications are notable in both materials science and medicinal chemistry.

In the realm of materials science, this compound is a key precursor for conductive polymers and organic semiconductors. chemimpex.com The ability to form C-C bonds through reactions like Suzuki coupling allows for the polymerization of thiophene units, creating conjugated systems with desirable electronic properties for use in OLEDs and other organic electronic devices. chemimpex.comcatalysis.blog

In the agrochemical and pharmaceutical industries, this compound is used to build the core structures of new pesticides, herbicides, and therapeutic agents. chemimpex.comcymitquimica.com For example, its isomer, 3-bromo-2-methylthiophene (B1266441), is an intermediate in the synthesis of various agrochemicals and polymers. lookchem.cn The thiophene ring is a well-known pharmacophore, and the ability to selectively functionalize it via the bromo-substituent makes this compound a valuable intermediate in drug discovery programs. alfa-chemical.comresearchgate.net

Development of Ligands for Catalytic Systems utilizing this compound

The thiophene scaffold itself, derivable from this compound, is integral to the design of advanced ligands for catalytic systems. Thiophene-based ligands, such as those used in Salen-type complexes or bulky phosphines, can significantly influence the efficacy of metal catalysts. researchgate.netfrontiersin.org

The electronic properties of the thiophene ring, including its π-conjugated system and the presence of the sulfur atom, can enhance the stability and activity of a catalyst. catalysis.blog The sulfur atom can interact with the metal center, and the aromatic ring can be modified to tune the steric and electronic environment of the catalyst. catalysis.blogfrontiersin.org For instance, research on the isomer 3-bromo-2-methylthiophene has led to the discovery of new iridium catalysts with Ir-C(thienyl) ligands for C-H borylation reactions. lookchem.cn This demonstrates the potential for the this compound framework to be incorporated into novel ligand designs, creating catalysts with improved reactivity and selectivity for a range of important chemical transformations. mit.edu

Contributions of 4 Bromo 2 Methylthiophene to Materials Science

Precursor in the Synthesis of Conductive Polymers

4-Bromo-2-methylthiophene is a fundamental component in the synthesis of conductive polymers, particularly poly(3-alkylthiophene)s (PATs). chemimpex.comchemimpex.comcymitquimica.com These polymers are known for their electronic and optical properties, making them suitable for various electronic applications. researchgate.net The synthesis of these polymers from brominated thiophene (B33073) monomers is typically achieved through transition metal-catalyzed cross-coupling reactions. cmu.edu

The bromine atom on the thiophene ring provides a reactive site for these polymerization reactions. chemimpex.com Methods such as the McCullough method, Rieke method, and Grignard Metathesis (GRIM) polymerization are employed to create structurally well-defined polymers. cmu.edursc.org The McCullough method, for instance, involves the regiospecific formation of a Grignard reagent from a 2-bromo-3-alkylthiophene, which is then polymerized using a nickel catalyst to produce poly(3-alkylthiophenes) with a high degree of head-to-tail (HT) couplings. cmu.edu This high regioregularity is crucial as it leads to a more planar polymer backbone, enhancing π-π stacking and resulting in longer mean conjugation lengths and improved electrical conductivity. cmu.edu

Table 1: Polymerization Methods for Polythiophenes Using Brominated Monomers

| Polymerization Method | Catalyst/Reagent | Key Feature | Resulting Polymer Property |

|---|---|---|---|

| McCullough Method | Ni(dppp)Cl₂ / Grignard Reagent | Regiospecific monomer synthesis | High Head-to-Tail (HT) regioregularity (~100%) cmu.edu |

| Rieke Method | Rieke Zinc (highly reactive zinc) | Forms a highly reactive organozinc intermediate | High molecular weight polymers rsc.org |

| Kumada Cross-Coupling | Nickel or Palladium catalysts | Couples a Grignard reagent with an organic halide | One of the earliest methods for PAT synthesis cmu.edu |

| Suzuki Coupling | Palladium catalyst / Boronic acid derivative | Couples an organoboron compound with an organic halide | Versatile for creating various copolymers |

| Stille Coupling | Palladium catalyst / Organostannane reagent | Tolerant of many functional groups | Allows for synthesis of complex polymer structures |

This table summarizes common polymerization techniques where brominated thiophenes like this compound can serve as essential starting monomers.

Integration into Organic Electronic Devices

The conductive polymers synthesized from this compound are integral to the fabrication of various organic electronic devices. chemimpex.com The optoelectronic properties of polythiophenes make them excellent candidates for the active layers in these devices. researchgate.net Their ability to be processed from solution allows for the use of cost-effective manufacturing techniques like spin-coating and printing.

These materials are incorporated into devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netxdbiochems.com In OFETs, the polythiophene derivative acts as the semiconductor channel, where its charge carrier mobility is a key performance metric. For OPVs, these polymers can function as the electron donor material in the photoactive bulk heterojunction layer. The specific properties of the polymer, tunable through the choice of monomers like this compound, directly impact device efficiency and stability. xdbiochems.com

This compound is a precursor for materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.comchemimpex.com Polymers derived from it can be employed as the hole-transport layer or the emissive layer within the OLED architecture. researchgate.net When used as a hole-transport material, the polymer facilitates the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer.

When incorporated into the emissive layer, the electronic structure of the polythiophene derivative determines the color and efficiency of the light emitted. The inherent processability and electronic properties of these polymers make them a key component in the ongoing development of flexible and large-area OLED displays and lighting.

Development of Advanced Functional Materials

The utility of this compound extends beyond simple conductive polymers to the creation of a diverse range of advanced functional materials. chemimpex.com Its versatility as a building block allows researchers to design and synthesize complex molecules with tailored properties for specific applications. jcu.edu.au

Through reactions like Suzuki and Stille cross-coupling, or direct arylation, this compound can be used to create well-defined oligothiophenes and other functionalized thiophene-containing molecules. researchgate.net These materials are investigated for use in molecular electronics, sensors, and as components in photochromic materials. jcu.edu.auresearchgate.net For example, research has demonstrated the selective direct arylation of brominated methylthiophenes to create a library of 2-aryl-4-bromo-5-methylthiophenes, which are valuable intermediates for electro- and photoactive organic materials. jcu.edu.auresearchgate.net Furthermore, derivatives have been explored for their potential as liquid crystalline materials, which could be beneficial for display technologies.

Table 2: Examples of Functional Materials Derived from Brominated Thiophenes

| Material Class | Synthetic Approach | Key Property | Potential Application |

|---|---|---|---|

| Oligothiophenes | Suzuki or Stille Coupling | Well-defined conjugation length | Molecular wires, OFETs researchgate.net |

| 2-Aryl-4-bromo-5-methylthiophenes | Direct C-H Arylation | Tunable electronic structure | Building blocks for photoactive materials jcu.edu.au |

| Poly[(3-alkylthio)thiophene]s (P3ATTs) | Kumada or GRIM Polymerization | Enhanced molecular packing | Organic Field-Effect Transistors (OFETs) ntu.edu.tw |

| Liquid Crystalline Derivatives | Functionalization of thiophene ring | Ordered molecular structure | Display technologies |

This table illustrates the diversity of advanced materials that can be synthesized using brominated thiophene precursors.

Applications in Energy Storage Materials (e.g., Lithium-ion Batteries)

Research indicates that this compound has been utilized in the synthesis of materials for energy storage applications, including lithium-ion batteries. alfa-chemical.com While the specific roles are part of ongoing research, thiophene-based polymers offer intriguing possibilities for battery components.

Polymers derived from this compound can be synthesized to form conductive coatings on battery electrodes. Such coatings could potentially enhance the electrochemical stability and performance of the electrodes. Another potential application is as an overcharge protection additive. Some brominated aromatic compounds have been shown to electrochemically polymerize at high potentials, forming a resistive film on the cathode surface. sioc-journal.cn This film increases the battery's internal resistance, preventing dangerous overcharging and improving safety. sioc-journal.cn The use of this compound as a precursor for such polymerizable additives is an area of active development. alfa-chemical.com

Exploration of 4 Bromo 2 Methylthiophene in Pharmaceutical and Agrochemical Research

Intermediate for Pharmaceutical Agents

4-Bromo-2-methylthiophene serves as a crucial intermediate in the synthesis of various organic compounds with potential therapeutic applications. chemimpex.comchemimpex.com Its ability to undergo a range of chemical transformations allows for the creation of diverse molecular libraries for drug discovery programs. chemimpex.com

Development of Antifungal Compounds

Research has indicated the utility of this compound in the synthesis of novel antifungal agents. alfa-chemical.com The development of new drugs with antifungal properties is a significant area of medicinal chemistry, and thiophene (B33073) derivatives are actively explored for this purpose. smolecule.comsmolecule.com For instance, halogenated thiophenes, structurally related to this compound, have shown promising antifungal activity against Candida species. The presence of the brominated thiophene core is considered a valuable feature in the design of compounds aimed at combating fungal infections.

Precursor for Specific Drug Candidates (e.g., Invokana related compounds)

The structural framework of this compound is relevant to the synthesis of complex pharmaceutical agents, including compounds related to Canagliflozin (marketed as Invokana). nih.gov Canagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. nih.gov The synthesis of Canagliflozin involves key intermediates that feature the methyl-substituted thiophene ring. For example, one documented synthesis involves the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 5-bromo-2-methylbenzoyl chloride to produce (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. chemicalbook.com Subsequent reduction of the ketone yields a crucial aglycone bromide intermediate. chemicalbook.com These precursors, containing the distinct methylphenyl and thiophene moieties, highlight the importance of the bromo-methylthiophene scaffold in constructing this class of therapeutic agents. nih.govchemicalbook.com

Synthesis of Biologically Active Anilines and Schiff Bases from this compound Derivatives

This compound derivatives are valuable precursors for synthesizing biologically active anilines and the corresponding Schiff bases (also known as imines). mdpi.comnih.gov Schiff bases are a class of compounds known for a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. nih.gov

In a notable synthetic pathway, 4-bromo-2-methylaniline (B145978), which can be derived from the parent compound, is reacted with various thiophene carbaldehydes. mdpi.comnih.gov For example, the reaction between 4-bromo-2-methylaniline and 4-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid produces the Schiff base (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline with an excellent yield of 95%. mdpi.com These imines can then undergo further reactions, such as Suzuki cross-coupling, to generate a diverse array of substituted derivatives for biological screening. mdpi.comnih.gov

| Aniline (B41778) Reactant | Aldehyde Reactant | Product | Yield | Source |

|---|---|---|---|---|

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95% | mdpi.com |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | nih.govresearchgate.net |

Scaffold for Novel Agrochemical Development

In addition to its role in pharmaceuticals, this compound has shown significant promise in the field of agrochemicals. chemimpex.comchemimpex.com The thiophene ring is a component of various commercial agrochemicals, and its derivatives are continuously explored for new applications. encyclopedia.pub The ability to fine-tune the chemical properties of the molecule through transformations of the bromine substituent makes it a valuable scaffold for designing next-generation crop protection agents. chemimpex.com

Design of Pesticides and Herbicides

This compound and its isomers serve as intermediates in the production of various agrochemicals, including pesticides and herbicides. chemimpex.comchemimpex.comlookchem.cn The development of efficient synthetic routes to halogenated thiophenes is crucial for creating new insecticides. For instance, a manufacturing route for 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a related isomer, was developed as a key building block for a novel family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides with selective activity against pests like aphids and whiteflies. researchgate.net

Furthermore, research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of compounds with potent fungicidal activity. mdpi.comresearchgate.net In a study targeting cucumber downy mildew, several synthesized compounds based on a substituted methylthiophene core demonstrated excellent efficacy.

| Compound | Description | EC₅₀ (mg/L) | Source |

|---|---|---|---|

| Compound 4a | A nicotinamide derivative | 4.69 | researchgate.net |

| Compound 4f | A nicotinamide derivative | 1.96 | researchgate.net |

| Diflumetorim (Control) | Commercial fungicide | 21.44 | researchgate.net |

| Flumorph (Control) | Commercial fungicide | 7.55 | researchgate.net |

The results indicated that compound 4f, in particular, exhibited fungicidal activity significantly higher than the commercial fungicides used as controls. researchgate.net

Mechanistic Insights into Biological Activity of Thiophene-based Compounds

The biological activity of compounds derived from this compound is intrinsically linked to the chemical properties of the thiophene ring and its substituents. encyclopedia.pubmdpi.com Thiophenes are considered bioisosteres of benzene (B151609) rings and are present in numerous approved drugs, contributing to a wide range of pharmacological effects. encyclopedia.pubderpharmachemica.com

The mechanism of action often involves the interaction of the thiophene derivative with specific biological targets, such as enzymes or receptors. ontosight.ai The substituents on the thiophene ring play a critical role in modulating this activity. The bromine atom on the 4-position is not merely a synthetic handle; it can also participate in halogen bonding, which can influence the compound's binding affinity and specificity to its biological target. The methyl group at the 2-position can affect the molecule's steric and electronic profile, potentially influencing how it fits into an enzyme's active site.

Furthermore, the conjugated π-system of the thiophene ring is essential for its electronic properties, which can be crucial for charge transport and interaction with biological macromolecules. The versatility of the thiophene core allows for its incorporation into diverse structures, from relatively simple Schiff bases to complex macrocycles, enabling the exploration of a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. encyclopedia.pubresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 2 Methylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. For 4-bromo-2-methylthiophene, these methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its properties and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. acs.org Studies on thiophene (B33073) derivatives frequently employ DFT methods, such as the B3LYP functional, to model their molecular properties. sci-hub.secsic.es

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical for predicting the outcomes of chemical reactions, particularly pericyclic and electrophilic aromatic substitution (EAS) reactions. acs.org

For thiophene derivatives, the HOMO is typically a π-orbital localized over the conjugated ring system, while the LUMO is a π* anti-bonding orbital. mdpi-res.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). In electrophilic substitution reactions, the incoming electrophile interacts with the HOMO of the thiophene ring. The reaction is expected to occur at the carbon atom(s) where the HOMO has the largest coefficient. acs.org Computational studies on related thiophene 1,1-dioxides show that FMO interactions govern the regioselectivity of their reactions. The electron-donating methyl group in this compound is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted thiophene.

| Orbital | Typical Character | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | π-orbital | Acts as the electron-donating orbital in reactions with electrophiles. Its energy level indicates the ionization potential and nucleophilic character. |

| LUMO (Lowest Unoccupied Molecular Orbital) | π*-orbital | Acts as the electron-accepting orbital in reactions with nucleophiles. Its energy level indicates the electron affinity and electrophilic character. |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicates the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is calculated from the electron density and provides a guide to the regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue). MESP is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. acs.org

In this compound, the MESP map would show regions of negative potential localized above and below the plane of the thiophene ring, associated with the π-electron system, and particularly enhanced by the electron-donating methyl group. These are the most likely sites for attack by electrophiles. Conversely, a region of positive potential would be expected around the hydrogen atoms and, to some extent, near the bromine atom due to its electronegativity, indicating sites susceptible to nucleophilic interaction. In studies of related ketones, electrostatic potential has been investigated to rationalize the reactivity of charged species involved in reaction pathways. acs.org

Analysis of Frontier Molecular Orbitals (FMOs)

Reactivity Prediction and Descriptor Analysis

Beyond FMO and MESP, DFT calculations can provide a suite of quantitative descriptors that predict and rationalize chemical reactivity with greater nuance. These "conceptual DFT" descriptors translate complex quantum mechanical data into chemically intuitive concepts like hardness and nucleophilicity. acs.org

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. Within the framework of DFT, these can be calculated directly from the total energies of the neutral, cationic (N-1), and anionic (N+1) species. Alternatively, through Koopmans' theorem, they can be approximated from the energies of the frontier orbitals:

I ≈ -EHOMO

A ≈ -ELUMO

The ionization potential for the parent thiophene ring is approximately 8.72 eV. mdpi-res.com The presence of the electron-donating methyl group in this compound would be expected to lower its ionization energy, making it easier to oxidize than unsubstituted thiophene. Conversely, the electron-withdrawing nature of a substituent like a trifluoromethyl group would increase the ionization energy, making the molecule less reactive towards electrophiles.

Global reactivity descriptors, such as chemical hardness (η) and the nucleophilicity index (N), offer a more comprehensive view of reactivity. acs.org

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization energy and electron affinity:

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

"Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small HOMO-LUMO gap and are more reactive.

The Nucleophilicity Index (N) is a measure of a molecule's ability to donate electrons. It is typically calculated relative to a standard reference molecule (like tetracyanoethylene) and is based on the HOMO energy. A higher nucleophilicity index indicates a stronger nucleophile.

For complex reactions where simple FMO theory might be misleading, these descriptors provide a robust framework for rationalizing reactivity. acs.org For example, in intramolecular reactions, local reactivity descriptors derived from Fukui functions can pinpoint the most reactive sites within a molecule, distinguishing between potentially competing reaction pathways. acs.org

| Descriptor | Formula (Approximate) | Chemical Interpretation |

|---|---|---|

| Ionization Energy (I) | -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; a measure of overall reactivity. |

| Nucleophilicity Index (N) | EHOMO(Nucleophile) - EHOMO(Reference) | Quantifies the nucleophilic character of a molecule. |

Ionization Energy and Electron Affinity Studies

Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable framework for the detailed investigation of reaction mechanisms involving substituted thiophenes like this compound. osti.govsumitomo-chem.co.jp These theoretical methods allow for the mapping of potential energy surfaces, which helps in identifying intermediates, and more crucially, the transition states that govern the kinetics and feasibility of a chemical transformation. osti.gov

Studies on reactions analogous to those undergone by this compound, such as the C-S bond activation in 2-methylthiophene (B1210033) by metal complexes, demonstrate the power of this approach. For instance, DFT calculations on the reaction of 2-methylthiophene with a rhodium complex showed that the product resulting from the activation of the unsubstituted C–S bond is energetically favored by 5.8 kcal/mol. nih.gov In this specific case, the transition state energy for activating the substituted C-S bond (adjacent to the methyl group) was calculated to be 7.7 kcal/mol higher than for the unsubstituted bond, indicating that both thermodynamic and kinetic factors favor the same outcome.

Furthermore, computational modeling has been effectively used to elucidate mechanisms for other key reactions of thiophene derivatives, including the "halogen dance" isomerization. ias.ac.in In these complex base-catalyzed reactions, DFT computations have been used to propose and evaluate potential bromo-bridged transition states, allowing researchers to map out the most plausible isomerization and disproportionation pathways. ias.ac.in Such models are critical for understanding how a substituent at one position can migrate to another under specific reaction conditions.

The reliability of DFT calculations allows them to be a predictive tool to differentiate whether an experimentally observed reaction proceeds under kinetic or thermodynamic control. nih.gov By comparing the calculated energies of the transition states (kinetic barriers) with the ground-state energies of the possible products (thermodynamic stability), a comprehensive understanding of reaction selectivity can be achieved. nih.govacs.org

| Substituted Thiophene | Reaction Studied | Computational Method | Key Finding (Calculated Energy Difference) | Reference |

|---|---|---|---|---|

| 2-Methylthiophene | C-S Bond Activation by [Rh(PMe₃)(C₅Me₅)] | DFT | Unsubstituted C-S bond activation product is favored by 5.8 kcal/mol (thermodynamic). | nih.gov |

| 2-Methylthiophene | C-S Bond Activation by [Rh(PMe₃)(C₅Me₅)] | DFT | Transition state for substituted C-S bond activation is 7.7 kcal/mol higher (kinetic). | |

| 3-Methylthiophene (B123197) | C-S Bond Activation by [Rh(PMe₃)(C₅Me₅)] | DFT | Small energy difference (0.8 kcal/mol) between products, consistent with ~1:1 experimental ratio. | nih.gov |

| Bromothiophenes | Halogen Dance Isomerization | DFT-Cam-B3LYP/land2dz | Proposed and evaluated bromo-bridged transition states to map reaction pathways. | ias.ac.in |

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational methods are pivotal for understanding how the specific molecular structure of this compound dictates its chemical reactivity. The arrangement of the electron-donating methyl group (-CH₃) at the C2 position and the electron-withdrawing bromine atom at the C4 position creates a distinct electronic environment that governs its behavior in chemical reactions.

Conceptual DFT provides a range of reactivity descriptors that quantify these tendencies. mdpi.comresearchgate.net Parameters such as ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. mdpi.comresearchgate.net These descriptors offer a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.net For instance, a higher chemical hardness generally corresponds to lower reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual guide to reactivity by illustrating the charge distribution across the molecule. researchgate.netuni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP would visually represent the electronic push from the methyl group and the pull from the bromine atom, highlighting the most probable sites for reaction. These computational insights are invaluable for predicting the outcomes of reactions like electrophilic substitution and for designing synthetic strategies.

| Parameter | Symbol | Formula | Typical Value (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.82 | researchgate.net |

| LUMO Energy | ELUMO | - | -2.07 | researchgate.net |

| Ionization Potential | I | -EHOMO | 5.82 | mdpi.comresearchgate.net |

| Electron Affinity | A | -ELUMO | 2.07 | mdpi.comresearchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.75 | mdpi.com |

| Chemical Hardness | η | (I - A) / 2 | 1.87 | researchgate.net |

| Electronic Chemical Potential | μ | -(I + A) / 2 | -3.94 | mdpi.com |

| Electrophilicity Index | ω | μ² / 2η | 4.15 | researchgate.net |

Emerging Research Frontiers and Future Prospects for 4 Bromo 2 Methylthiophene

Advancements in Sustainable and Environmentally Benign Synthesis

The synthesis of 4-bromo-2-methylthiophene and its derivatives is increasingly focused on environmentally friendly methods. Traditional synthesis often involves the use of liquid bromine as a brominating agent in solvents like dichloromethane, which raises environmental concerns. quinoline-thiophene.com To mitigate this, research is exploring greener alternatives.

One promising approach is the use of microwave-assisted organic synthesis. This technique offers a rapid and efficient route to thiophene (B33073) oligomers with high purity. researchgate.net For instance, the solvent-free, microwave-assisted Suzuki coupling of thienyl bromides with thienyl boronic acids using aluminum oxide as a solid support has been shown to be an effective and environmentally friendly methodology. researchgate.net This method allows for quick optimization of reaction conditions, leading to fair amounts of the desired product in a significantly reduced timeframe. researchgate.net

Another area of advancement is the development of one-pot reactions that combine multiple synthetic steps, such as bromination and carboxylation, which streamlines the process and reduces waste. Furthermore, the use of palladium catalysts in cross-coupling reactions is being refined to employ stoichiometric ratios of coupling partners and substoichiometric amounts of additives like pivalic acid, resulting in faster and more efficient reactions. derpharmachemica.com The development of heterogeneous catalysts, such as palladium embedded in a cross-linked β-cyclodextrin matrix, also contributes to sustainable synthesis by allowing for catalyst reuse. frontiersin.org

Innovation in Catalytic Applications Involving this compound

This compound and its derivatives are integral to innovations in catalysis, particularly in cross-coupling reactions. The bromine atom on the thiophene ring makes it an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings, which are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules. smolecule.comresearchgate.netmdpi.comnih.gov

Recent research has demonstrated the use of this compound in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. For example, it has been used as a reactant in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. researchgate.netmdpi.com These reactions, catalyzed by palladium complexes like Pd(PPh₃)₄, allow for the incorporation of various functional groups, leading to the creation of molecules with tailored properties. researchgate.netmdpi.com

Furthermore, derivatives of this compound are used to create new catalysts. For instance, a palladium(II) catalyst precursor bearing a methylthiophene moiety has been synthesized to facilitate the controlled introduction of methylthiophene units at the terminals of conjugated polymers. nii.ac.jp This catalyst is stable and easy to handle in air, making it practical for industrial applications. nii.ac.jp The compound also acts as a ligand in various catalytic processes, enhancing the efficiency of chemical reactions. chemimpex.com

| Reaction Type | Catalyst/Reagents | Substrate | Application/Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Synthesis of monosubstituted and bisubstituted aniline (B41778) derivatives with potential non-linear optical properties. researchgate.netmdpi.com |

| Suzuki-Miyaura Coupling | Palladium Catalyst | 5-Bromo-4-methylthiophene-2-carboxylic acid | Synthesis of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide with moderate to good yields. |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Nitrotriphenylamine and various thiophene derivatives | Synthesis of donor-acceptor systems for highly stable conducting polymers. mdpi.com |

| Direct Arylation | Pd(OAc)₂ / K₂CO₃ / Pivalic Acid | Heterocycles and aryl bromides | Faster and more efficient synthesis of arylated heterocycles. derpharmachemica.com |

Future Directions in Advanced Materials Development

This compound is a crucial building block in the development of advanced materials, especially conductive polymers and organic electronics. chemimpex.comchemimpex.com The thiophene unit is a common component in conjugated polymers used in organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs). chemimpex.comnii.ac.jpnycu.edu.twnih.gov

Researchers are designing and synthesizing novel donor-acceptor copolymers containing thiophene derivatives to enhance the performance of PSCs. For example, a copolymer incorporating benzodithiophene and methyl thiophene-3-carboxylate units has been shown to achieve a higher open-circuit voltage in PSCs. nih.gov The ability to tune the electronic properties of these polymers by modifying the thiophene-based units is a key area of future research. mdpi.com

The synthesis of conjugated polymers with controlled terminal structures is another significant research frontier. By using specific catalysts and controlling monomer feed ratios, polymers with different end-groups can be produced, which in turn affects their photophysical and OLED properties. nii.ac.jp For instance, polymers with methylthiophene terminal groups have been synthesized using a specialized palladium(II) catalyst. nii.ac.jp

Furthermore, thiophene-based polymers are being explored for their electrochromic properties. Donor-acceptor type polymers containing different thiophene units can exhibit a range of colors in their neutral state and become highly transmissive when oxidized, making them promising materials for electrochromic devices. mdpi.com

| Material Type | Key Components | Application | Key Findings/Future Prospects |

|---|---|---|---|

| Conductive Polymers | Functionalized thiophenes | Organic Light-Emitting Diodes (OLEDs) | Control of terminal groups in polymers to fine-tune photophysical properties. nii.ac.jp |

| Polymer Solar Cells (PSCs) | Copolymers with benzodithiophene and methyl thiophene-3-carboxylate units | Photovoltaics | Achieved power conversion efficiency up to 4.52% with high open-circuit voltage. nih.gov |

| Electrochromic Polymers | Donor-acceptor systems with various thiophene derivatives | Electrochromic Devices | Polymers exhibit multiple colors and high optical contrast, suitable for NIR electrochromic devices. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Thieno[3,2-b]thiophene (B52689) and phthalocyanine (B1677752) based structures | Gas Sensors | Highly sensitive and selective detection of NO₂ and SO₂ at room temperature. rsc.org |

Expanding the Scope of Biological Applications and Mechanistic Understanding

Thiophene derivatives have long been recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comacs.orgontosight.aimdpi.com this compound serves as a precursor for the synthesis of novel compounds with potential therapeutic applications. chemimpex.com

Recent studies have focused on designing and synthesizing novel thiophene-containing molecules and evaluating their biological efficacy. For example, new bis-chalcone derivatives bearing a thiophene moiety have been synthesized and shown to have potent anticancer activities against breast, colon, and lung cancer cells in vitro. acs.org Mechanistic studies, including gene expression assays and Western blotting, are being employed to understand how these compounds exert their effects at a molecular level. acs.org

The thiophene scaffold is also being incorporated into inhibitors of viral entry. A new class of thiophene-based compounds has been identified as potent inhibitors of Ebola virus entry. acs.org Mechanistic investigations through site-directed mutagenesis are helping to elucidate the specific interactions between these compounds and viral proteins. acs.org

Furthermore, naturally occurring thiophenes from plants are being investigated for their various bioactivities, including cytotoxic and anti-inflammatory effects. mdpi.com In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are being used to predict the drug targets of these compounds and to understand their pharmacokinetic properties. mdpi.com

Environmental Remediation and Monitoring Applications of this compound

The unique properties of thiophene derivatives make them suitable for applications in environmental remediation and monitoring. This compound has been studied for its potential role in breaking down pollutants in contaminated soil and water. alfa-chemical.com

A significant area of research is the development of chemosensors based on thiophene derivatives for the detection of environmental pollutants. bohrium.com These sensors can be designed to be highly selective and sensitive for specific analytes, such as metal ions and anions. bohrium.com Thiophene-based chemosensors can operate through mechanisms like the Chelation Enhanced Fluorescence Effect (CHEF) and are cost-effective for detecting contaminants in environmental systems. bohrium.com

For instance, electrochemical sensors using molecularly imprinted polymers (MIPs) based on thiophene derivatives are being developed for the in-situ monitoring of macrolide antibiotics in water. nih.gov These sensors show good performance with low limits of detection and satisfactory selectivity. nih.gov

Organic field-effect transistor (OFET)-based gas sensors are another promising application. A sensor using a thieno[3,2-b]thiophene extended phthalocyanine semiconductor has demonstrated highly sensitive and selective detection of hazardous gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂) at room temperature. rsc.org These sensors exhibit excellent long-term stability, making them suitable for continuous environmental monitoring. rsc.org

| Application | Technology | Target Pollutant/Analyte | Key Findings |

|---|---|---|---|

| Water Monitoring | Electrochemical sensor with molecularly imprinted polymer (MIP) | Macrolide antibiotics (e.g., Azithromycin) | LOD of 0.120 μM for Azithromycin with good selectivity. nih.gov |

| Air Quality Monitoring | Organic Field-Effect Transistor (OFET) gas sensor | Nitrogen dioxide (NO₂), Sulfur dioxide (SO₂) | Sensitive and selective responses of 90% and 60% to 20 ppm of NO₂ and SO₂, respectively. LOD of ~165 ppb. rsc.org |

| Ion Detection | Fluorometric/Colorimetric Chemosensors | Various metal ions (e.g., Hg, Pb, Cu) and anions (e.g., CN⁻, F⁻) | Cost-effective and selective detection in environmental and biological systems. bohrium.com |

| Soil & Water Remediation | Chemical degradation | General pollutants | Can be used to break down pollutants. alfa-chemical.com |

Q & A

Q. What are the most common synthetic routes for 4-bromo-2-methylthiophene, and how can their efficiency be optimized?

this compound is typically synthesized via halogenation or halogen-dance reactions. For example, direct bromination of 2-methylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions yields the product. However, competing side reactions (e.g., over-bromination) require careful optimization of reaction time, temperature, and stoichiometry. A "halogen dance" method, involving rearrangement of bromine substituents on the thiophene ring, has also been reported . Yield optimization can be achieved via quenching intermediates and using catalysts like Lewis acids.

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (e.g., δ 2.16 ppm for the methyl group and δ 6.30–6.78 ppm for aromatic protons) confirms substituent positions .

- Mass Spectrometry : A molecular ion peak at m/z 208/210 (Br isotope pattern) validates the molecular formula .

- Elemental Analysis : Confirms C, H, Br, and S content (e.g., CHBrOS) .

- Melting Point : Consistency with literature values (if crystalline) ensures purity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) can model electronic properties (e.g., Fukui indices) to predict regioselectivity in Suzuki-Miyaura couplings. For example, the bromine atom at the 4-position acts as an electrophilic site, enabling palladium-catalyzed coupling with aryl boronic acids (e.g., 3-nitrophenylboronic acid, yielding 2-methyl-4-(3-nitrophenyl)thiophene with 42% yield) . Solvent effects and steric hindrance from the methyl group should be incorporated into DFT models for accuracy.

Q. How can crystallographic tools like SHELXL refine the structure of derivatives synthesized from this compound?

SHELXL is used for small-molecule crystal structure refinement. For example, derivatives like benzo[b]thiophene 1,1-dioxides (synthesized from this compound) can be analyzed using SHELXL to determine bond lengths, angles, and torsional parameters. The software’s robust handling of twinned or high-resolution data ensures precise refinement .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data for this compound derivatives?

- Reaction Yield Discrepancies : Compare reaction conditions (e.g., oxidation of this compound to its dioxide yielded 29% under one protocol ). Optimize catalysts (e.g., transition-metal catalysts) or solvent systems.

- NMR Data Conflicts : Validate assignments using 2D NMR (COSY, HSQC) and cross-reference with crystallographic data .

Q. How does the methyl group in this compound influence its electronic and steric properties in organometallic reactions?

The methyl group at the 2-position induces steric hindrance, directing cross-coupling reactions to the 4-bromo position. Electronically, it slightly donates electron density via hyperconjugation, modulating the thiophene ring’s reactivity. This has been demonstrated in Suzuki couplings where steric effects reduce byproduct formation .

Methodological Challenges

Q. What experimental protocols ensure reproducibility in synthesizing this compound-based co-crystals?

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Solvent Selection : Replace halogenated solvents with biodegradable alternatives (e.g., ethanol/water mixtures).

- Catalysis : Use recyclable catalysts (e.g., immobilized palladium nanoparticles) for cross-coupling reactions.

- Waste Reduction : Optimize stoichiometry to minimize excess brominating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.